molecular formula C14H23N3 B11804843 N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

Cat. No.: B11804843
M. Wt: 233.35 g/mol
InChI Key: SMTPAHHHBWSFJG-UHFFFAOYSA-N
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Description

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is a complex organic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine typically involves the construction of the pyridine ring followed by the introduction of the pyrrolidine moiety. One common method involves the reaction of 2-aminopyridine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like toluene or ethyl acetate and catalysts such as iodine or tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-Dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H23N3

Molecular Weight

233.35 g/mol

IUPAC Name

N,4-dimethyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-amine

InChI

InChI=1S/C14H23N3/c1-4-7-17-8-5-6-13(17)12-10-16-14(15-3)9-11(12)2/h9-10,13H,4-8H2,1-3H3,(H,15,16)

InChI Key

SMTPAHHHBWSFJG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC1C2=CN=C(C=C2C)NC

Origin of Product

United States

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